Cas no 6890-84-2 ((1,3-thiazol-2-yl)carbamoylformic acid)
(1,3-thiazol-2-yl)carbamoylformic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxo-2-(thiazol-2-ylamino)acetic acid
- 2-oxo-2-(1,3-thiazol-2-ylamino)acetic acid
- Oxo(1,3-thiazol-2-ylamino)acetic acid
- AG-G-66744
- Ambcb4028501
- BBL022492
- CTK5C8631
- MolPort-008-450-279
- oxo(1,3-thiazol-2-ylamino)acetic acid(SALTDATA: FREE)
- STL261751
- (1,3-thiazol-2-yl)carbamoylformic acid
- F2189-1033
- OPYBRLFGZHVSOI-UHFFFAOYSA-N
- 2-oxo-2-(thiazol-2-ylamino)aceticacid
- MFCD09864599
- AKOS009303613
- LS-06130
- CS-0313919
- Oxo[(1,3-thiazol-2-yl)amino]acetic acid
- SCHEMBL9212252
- [(1,3-thiazol-2-yl)carbamoyl]formic acid
- 6890-84-2
- DTXSID60629973
-
- MDL: MFCD09864599
- Inchi: 1S/C5H4N2O3S/c8-3(4(9)10)7-5-6-1-2-11-5/h1-2H,(H,9,10)(H,6,7,8)
- InChI Key: OPYBRLFGZHVSOI-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(C(=O)O)=O
Computed Properties
- Exact Mass: 171.99400
- Monoisotopic Mass: 171.99426317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Density: 1.724
- Refractive Index: 1.699
- PSA: 107.53000
- LogP: 0.23920
(1,3-thiazol-2-yl)carbamoylformic acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(1,3-thiazol-2-yl)carbamoylformic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E589053-50mg |
Oxo(1,3-thiazol-2-ylamino)acetic Acid |
6890-84-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E589053-100mg |
Oxo(1,3-thiazol-2-ylamino)acetic Acid |
6890-84-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E589053-500mg |
Oxo(1,3-thiazol-2-ylamino)acetic Acid |
6890-84-2 | 500mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM274590-5g |
2-Oxo-2-(thiazol-2-ylamino)acetic acid |
6890-84-2 | 95% | 5g |
$505 | 2024-07-24 | |
| abcr | AB218004-1 g |
Oxo(1,3-thiazol-2-ylamino)acetic acid; 95% |
6890-84-2 | 1g |
€128.10 | 2023-02-05 | ||
| abcr | AB218004-5 g |
Oxo(1,3-thiazol-2-ylamino)acetic acid; 95% |
6890-84-2 | 5g |
€365.50 | 2023-02-05 | ||
| Chemenu | CM274590-5g |
2-Oxo-2-(thiazol-2-ylamino)acetic acid |
6890-84-2 | 95% | 5g |
$589 | 2021-08-18 | |
| Enamine | EN300-37209-1.0g |
[(1,3-thiazol-2-yl)carbamoyl]formic acid |
6890-84-2 | 1.0g |
$657.0 | 2023-02-10 | ||
| Enamine | EN300-37209-2.5g |
[(1,3-thiazol-2-yl)carbamoyl]formic acid |
6890-84-2 | 2.5g |
$1360.0 | 2023-02-10 | ||
| Enamine | EN300-37209-5.0g |
[(1,3-thiazol-2-yl)carbamoyl]formic acid |
6890-84-2 | 5.0g |
$1723.0 | 2023-02-10 |
(1,3-thiazol-2-yl)carbamoylformic acid Suppliers
(1,3-thiazol-2-yl)carbamoylformic acid Related Literature
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (1,3-thiazol-2-yl)carbamoylformic acid
Recent Advances in the Study of (1,3-thiazol-2-yl)carbamoylformic Acid (CAS: 6890-84-2) in Chemical Biology and Pharmaceutical Research
The compound (1,3-thiazol-2-yl)carbamoylformic acid (CAS: 6890-84-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented herein is derived from peer-reviewed academic publications, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of (1,3-thiazol-2-yl)carbamoylformic acid as a versatile scaffold in medicinal chemistry. Its thiazole ring, coupled with the carbamoylformic acid moiety, provides a platform for the development of novel bioactive molecules. Researchers have successfully synthesized derivatives of this compound, demonstrating its utility in targeting various biological pathways. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported the synthesis of a series of derivatives that exhibited potent inhibitory activity against key enzymes involved in inflammatory responses.
In addition to its anti-inflammatory potential, (1,3-thiazol-2-yl)carbamoylformic acid has shown promise in oncology research. A recent preclinical study investigated its role as a modulator of tumor cell metabolism, revealing that certain derivatives could selectively inhibit cancer cell proliferation by disrupting mitochondrial function. These findings were further supported by in vitro and in vivo experiments, which demonstrated significant reductions in tumor growth rates without adverse effects on normal cells. Such results underscore the compound's potential as a lead candidate for the development of targeted cancer therapies.
The pharmacological profile of (1,3-thiazol-2-yl)carbamoylformic acid has also been explored in the context of infectious diseases. A 2024 study published in *Bioorganic & Medicinal Chemistry Letters* identified derivatives of this compound with broad-spectrum antimicrobial activity, including against multidrug-resistant bacterial strains. The study attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways. These findings open new avenues for the development of next-generation antibiotics to address the growing challenge of antimicrobial resistance.
Despite these promising results, challenges remain in the optimization and clinical translation of (1,3-thiazol-2-yl)carbamoylformic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research is focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of viable drug candidates derived from this scaffold.
In conclusion, (1,3-thiazol-2-yl)carbamoylformic acid (CAS: 6890-84-2) represents a promising chemical entity with diverse applications in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for addressing unmet medical needs in inflammation, oncology, and infectious diseases. Future research should prioritize the optimization of its derivatives and the elucidation of their mechanisms of action to facilitate their transition into clinical trials.
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